

Application Notes & Protocols for NMR Spectroscopy of Phenothiazine Derivatives

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Compound of Interest

Compound Name: sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide provides a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as applied to the structural characterization of phenothiazine derivatives, a critical class of compounds in pharmaceutical development. Moving beyond a simple recitation of steps, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights to empower researchers. It includes detailed protocols for sample preparation, 1D and 2D NMR data acquisition, and quantitative analysis, ensuring scientific integrity and reproducibility.

Introduction: The Central Role of NMR in Phenothiazine Drug Development

Phenothiazine and its derivatives form a cornerstone of antipsychotic and antihistaminic therapy. Their therapeutic efficacy is intrinsically linked to their three-dimensional structure, including the characteristic "butterfly" conformation of the tricyclic core and the orientation of the N-10 side chain. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structural elucidation and purity assessment of these molecules in solution.^{[1][2][3]} Unlike other methods, NMR provides a holistic view of the molecule's carbon-hydrogen framework, enabling the unambiguous assignment of constitution, configuration, and conformation.

The power of NMR lies in its ability to probe the precise electronic environment of each nucleus. For phenothiazine derivatives, this means that subtle changes in substitution on the aromatic rings or modifications to the aliphatic side chain are directly reflected in the ^1H and ^{13}C NMR spectra.^{[4][5][6]} This sensitivity is crucial for confirming the identity of newly synthesized analogues, identifying impurities, and understanding structure-activity relationships (SAR).^{[4][7][8]}

This guide will equip the researcher with the foundational knowledge and practical protocols to confidently apply NMR spectroscopy to the study of phenothiazine derivatives.

Foundational Principles: Understanding the Phenothiazine Spectrum

The NMR spectrum of a phenothiazine derivative is rich with information. A thorough understanding of the typical chemical shifts and the influence of various structural motifs is the first step toward confident spectral interpretation.

The ^1H NMR Spectrum: A Fingerprint of the Molecule

The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their relative quantities (through integration).

- Aromatic Region (approx. 6.5-8.0 ppm): The protons on the two benzene rings of the phenothiazine core typically resonate in this region.^[6] The substitution pattern dramatically influences the observed chemical shifts and coupling patterns.
 - Substituent Effects: Electron-withdrawing groups, such as a chlorine (-Cl) or trifluoromethyl (-CF₃) group at the C2 position, will deshield nearby protons, shifting their signals downfield (to a higher ppm value).^[4] This is a key SAR feature, as such substitutions are known to increase antipsychotic potency.^{[4][9]} For example, in chlorpromazine, the protons on the chlorinated ring are shifted downfield compared to the unsubstituted ring.
 - Coupling Patterns: The coupling constants (J-values) between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho-coupling, 2-3 Hz for meta-coupling, and <1 Hz for para-coupling. These patterns are invaluable for determining the substitution positions.

- **Aliphatic Side Chain Region (approx. 1.5-4.5 ppm):** The protons of the N-10 side chain resonate in this region. The chemical shifts are influenced by their proximity to the nitrogen atoms. Protons on carbons alpha to a nitrogen atom are deshielded and typically appear between 2.5 and 4.5 ppm.
- **N-H Proton (variable):** In the parent phenothiazine, the N-H proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration.

The ^{13}C NMR Spectrum: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

- **Aromatic Region (approx. 110-150 ppm):** The 12 carbons of the phenothiazine core appear in this region. The carbons directly attached to the nitrogen (C4a, C5a) and sulfur (C10a, C11a) atoms are typically found further downfield.
- **Influence of Substituents:** Electron-withdrawing substituents at C2 will cause a downfield shift for C2 and an upfield shift for the adjacent C1 and C3 carbons. For instance, the presence of a $-\text{CF}_3$ group can lead to observable C-F coupling, which appears as a quartet in the proton-decoupled ^{13}C spectrum.[\[6\]](#)
- **Aliphatic Region (approx. 20-60 ppm):** The carbons of the N-10 side chain resonate here. Similar to the proton spectrum, carbons alpha to nitrogen are shifted downfield.

Data Presentation: Representative NMR Chemical Shifts

The following table summarizes typical ^1H and ^{13}C chemical shift ranges for key phenothiazine derivatives. Note that exact values are dependent on the solvent and spectrometer frequency.

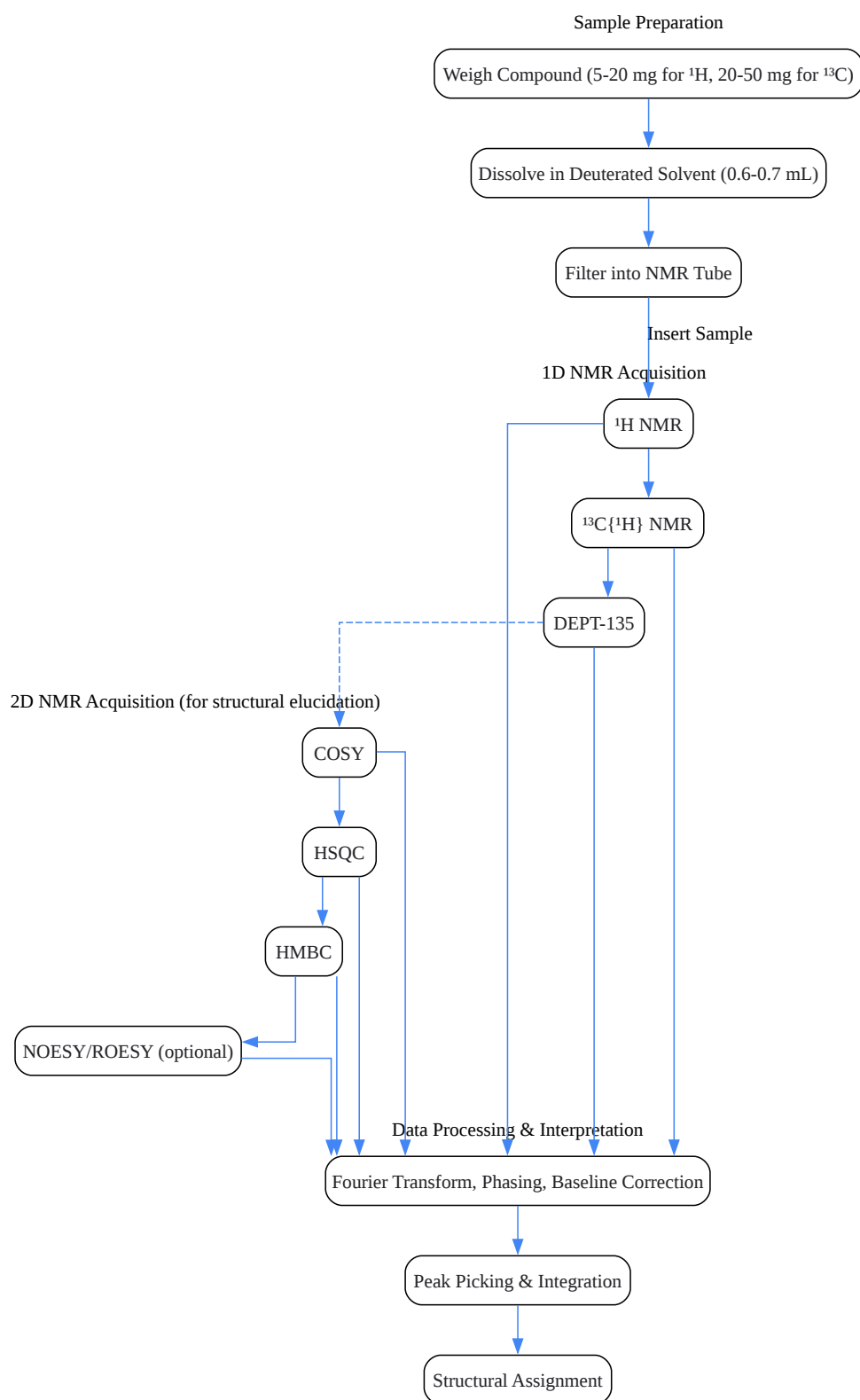
Compound	Key Feature	Representative ¹ H Chemical Shifts (ppm)	Representative ¹³ C Chemical Shifts (ppm)
Phenothiazine	Unsubstituted Core	Aromatic: 6.8-7.2, NH: ~8.3 (DMSO-d ₆)	Aromatic: 115-145
Chlorpromazine	C2-Chloro, N10-propyl-dimethylamine	Aromatic: 6.9-7.3, Side Chain: 2.2-3.9	Aromatic: 116-146, C2: ~127
Promazine	N10-propyl-dimethylamine	Aromatic: 6.8-7.3, Side Chain: 2.2-3.9	Aromatic: 115-146
Thioridazine	C2-SMe, N10-ethyl-piperidine	Aromatic: 6.8-7.4, Side Chain: 1.5-3.0, S-CH ₃ : ~2.5	Aromatic: 116-145, C2: ~137
Fluphenazine	C2-CF ₃ , N10-propyl-piperazine	Aromatic: 7.0-7.7, Side Chain: 2.4-4.2	Aromatic: 112-145, C2: ~124 (q), CF ₃ : ~125 (q)

Data compiled from various sources, including literature values and spectral databases.[5][6]

Experimental Protocols: From Sample to Spectrum

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and the selection of appropriate experimental parameters.

Workflow for NMR Analysis of Phenothiazine Derivatives



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Caption: General workflow for NMR analysis.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical to obtaining high-resolution spectra. Solid particulates will degrade spectral quality, and the choice of solvent affects both solubility and the chemical shifts of labile protons.

Step-by-Step Methodology:

- **Weighing:** Accurately weigh 5-20 mg of the phenothiazine derivative for ^1H NMR, or 20-50 mg for ^{13}C NMR, into a clean, dry vial.
- **Solvent Selection:** Choose a deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6), and Methanol-d₄ (CD_3OD).
 - **Expert Insight:** DMSO-d_6 is often an excellent choice for phenothiazine salts as it is a highly polar solvent. It also shifts the residual water peak away from many analyte signals. However, be aware that labile protons (e.g., -OH, -NH) will exchange with deuterium in CD_3OD .
- **Dissolution:** Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.
- **Filtering:** To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination.

Trustworthiness Check: A visually clear and homogenous solution is the first indicator of a well-prepared sample. Any cloudiness or suspended particles necessitates re-filtering.

Protocol 2: Standard 1D NMR Acquisition (^1H and ^{13}C)

Rationale: 1D spectra provide the fundamental information for structural verification. A standard proton spectrum is acquired first due to its high sensitivity, followed by a proton-decoupled carbon spectrum.

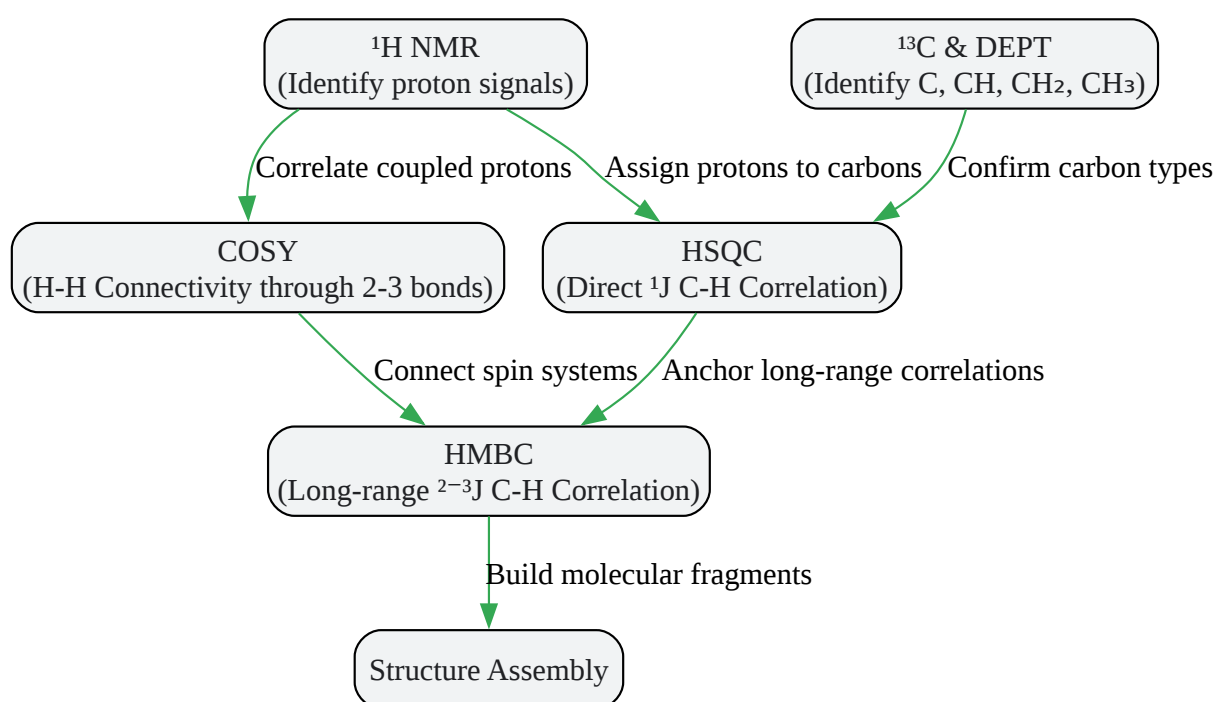
Step-by-Step Methodology:

- Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Load a standard proton experiment.
 - Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
 - Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
 - Set the number of scans (typically 8 to 16 for sufficient signal-to-noise).
 - Acquire the Free Induction Decay (FID).
- $^{13}\text{C}\{^1\text{H}\}$ NMR Acquisition:
 - Load a standard proton-decoupled carbon experiment.
 - Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
 - Use a sufficient number of scans (e.g., 512 or more) due to the low natural abundance of ^{13}C .
 - A relaxation delay of 2 seconds is generally adequate.
- Data Processing:
 - Apply an exponential window function to the FID to improve the signal-to-noise ratio.
 - Perform a Fourier Transform.
 - Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.
 - Apply a baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Advanced Protocols for Unambiguous Structural Elucidation

For novel derivatives or complex structures, 2D NMR experiments are indispensable for assembling the molecular puzzle.^{[1][10]}

Logical Flow for 2D NMR-Based Structure Elucidation



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Caption: Logic for 2D NMR data integration.

Protocol 3: Acquiring and Interpreting 2D NMR Spectra

Rationale: This suite of experiments provides a complete picture of the molecular connectivity. COSY identifies proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range proton-carbon correlations, allowing for the connection of molecular fragments.^{[1][11][12]}

Step-by-Step Methodology:

- COSY (Correlation Spectroscopy):
 - Acquisition: Use a standard gradient-selected COSY pulse sequence. The spectral width in both dimensions should match the ^1H spectral width.
 - Interpretation: Cross-peaks indicate that two protons are spin-coupled (typically through 2 or 3 bonds). This is used to trace out networks of connected protons, such as the protons on the N-10 side chain or within an aromatic ring.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Acquisition: Use a standard gradient-selected, phase-sensitive HSQC experiment. The F2 (proton) dimension should match the ^1H spectral width, and the F1 (carbon) dimension should match the ^{13}C spectral width. An "edited" HSQC can be used to differentiate CH/CH_3 signals (positive) from CH_2 signals (negative).[\[11\]](#)
 - Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon to which it is directly attached. This provides definitive C-H one-bond connections.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Acquisition: Use a standard gradient-selected HMBC experiment. The key parameter is the long-range coupling delay, which is typically optimized for J-couplings of 4-10 Hz.
 - Interpretation: Cross-peaks correlate a proton with carbons that are 2 or 3 bonds away (and sometimes 4 in conjugated systems).[\[12\]](#) This is the most powerful experiment for connecting molecular fragments. For example, the protons on the methylene group attached to N-10 will show HMBC correlations to the quaternary carbons C4a and C5a of the phenothiazine core, unambiguously linking the side chain to the ring system.

Quantitative NMR (qNMR) for Purity Assessment

Rationale: qNMR is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte itself.[\[13\]](#)[\[14\]](#) The signal

intensity in ^1H NMR is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.

Protocol 4: Purity Determination by qNMR

Step-by-Step Methodology:

- **Internal Standard Selection:** Choose an internal standard that has at least one sharp, well-resolved signal that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices. The standard must be of high, certified purity.
- **Sample Preparation:**
 - Accurately weigh a precise amount of the phenothiazine derivative (e.g., ~15 mg) into a vial.
 - Accurately weigh a precise amount of the internal standard (e.g., ~10 mg) into the same vial.
 - Dissolve both components completely in a suitable deuterated solvent (e.g., DMSO- d_6).
 - Transfer the solution to an NMR tube.
- **Acquisition:**
 - Acquire a ^1H NMR spectrum using parameters that ensure accurate integration. This is critical.
 - **Key Parameters:** Use a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T_1 relaxation time of any proton being integrated (a D1 of 30 seconds is often a safe starting point).
 - Acquire a sufficient number of scans for excellent signal-to-noise (e.g., 64 or more).
- **Processing and Calculation:**
 - Carefully process the spectrum with accurate phasing and baseline correction.

- Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
- Calculate the purity using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular Weight
- m = mass
- P_std = Purity of the internal standard

Trustworthiness Check: The validity of a qNMR experiment rests on the acquisition parameters. A short relaxation delay will lead to inaccurate integrals and an erroneous purity value. It is advisable to run a preliminary experiment to determine the T_1 values of the protons of interest.

Addressing Common Challenges

- **Solubility and Aggregation:** Phenothiazine derivatives, particularly the free bases, can be poorly soluble or may aggregate at higher concentrations, leading to broad NMR signals.^[15]
 - **Solution:** Use more polar solvents like DMSO- d_6 or CD $_3$ OD. Gentle heating of the sample may also improve solubility. Acquiring spectra at different concentrations can help identify aggregation-dependent chemical shift changes.
- **Conformational Dynamics:** The phenothiazine ring undergoes a rapid inversion at room temperature, which can sometimes lead to broadened signals for the aromatic protons.
 - **Solution:** Variable temperature (VT) NMR studies can be employed to slow down this inversion, potentially resolving the broadened signals into distinct peaks for the axial and

equatorial-like protons. NOESY or ROESY experiments can provide through-space correlations that help define the preferred conformation of the side chain relative to the tricyclic core.[\[16\]](#)[\[17\]](#)

Conclusion

NMR spectroscopy is an indispensable tool in the arsenal of the pharmaceutical scientist working with phenothiazine derivatives. By leveraging a combination of 1D and 2D NMR techniques, researchers can achieve unambiguous structural confirmation. Furthermore, the application of qNMR provides a robust and accurate method for purity determination, a critical aspect of quality control in drug development. The protocols and insights provided in this guide are designed to empower researchers to move beyond routine data collection to a deeper, mechanistic understanding of their molecules, ultimately accelerating the drug discovery and development process.

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